(1R)-Camphor oxime

Catalog No.
S1891985
CAS No.
2792-42-9
M.F
C10H17NO
M. Wt
167.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-Camphor oxime

CAS Number

2792-42-9

Product Name

(1R)-Camphor oxime

IUPAC Name

(NZ)-N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8-/t7-,10+/m1/s1

InChI Key

OVFDEGGJFJECAT-SMXKXMKRSA-N

SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Isomeric SMILES

C[C@@]1\2CC[C@@H](C1(C)C)C/C2=N/O
  • Origin: D-Camphor oxime is synthesized from camphor, a bicyclic ketone found in the essential oil of certain laurels and conifers [].
  • Significance: D-Camphor oxime is a valuable chiral building block in organic synthesis due to its readily available starting material and the presence of a stereocenter (asymmetric carbon) allowing for control of molecular orientation [, ].

Molecular Structure Analysis

The key features of D-Camphor oxime's structure (C10H17NO) include:

  • A bicyclic skeleton derived from camphor, with a ketone group (C=O) attached to one of the rings.
  • An oxime functional group (C=N-OH) replacing the carbonyl group (C=O) of camphor.
  • A stereocenter at the carbon atom next to the carbonyl group (1R configuration in D-Camphor oxime) [, ].

This structure allows for interesting reactivity due to the presence of the oxime functionality and the ability to control chirality.


Chemical Reactions Analysis

  • Synthesis: D-Camphor oxime is typically synthesized by treating camphor with hydroxylamine (NH2OH) in the presence of an acid catalyst [].
C10H16O + NH2OH -> C10H17NO + H2O (Eq. 1)
  • Other Reactions: D-Camphor oxime can undergo further reactions due to the presence of the oxime group. These include:
    • Beckmann rearrangement: Converts the oxime to an amine with rearrangement of the carbon skeleton [].
    • Cyclization reactions: Can be used to form cyclic compounds with specific functionalities [].

The specific reactions utilized depend on the desired product and reaction conditions.


Physical And Chemical Properties Analysis

  • Melting Point: 115-119 °C [].
  • Solubility: Soluble in organic solvents like ethanol, chloroform, and dichloromethane [].
  • Stability: Relatively stable under normal storage conditions [].

Data on boiling point and other properties might be limited due to the tendency of D-Camphor oxime to decompose upon heating.

D-Camphor oxime itself is not known to have a specific biological mechanism of action. However, its role lies in its use as a chiral building block for the synthesis of other molecules with potential biological activities [].

D-Camphor oxime is generally considered to have low to moderate toxicity []. However, it's important to exercise caution when handling it due to the following:

  • Skin and eye irritant: May cause irritation upon contact [].
  • Respiratory irritant: Dust or vapors may irritate the respiratory tract [].
  • Combustible: D-Camphor oxime is flammable and should be kept away from heat sources [].

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.131014166 g/mol

Monoisotopic Mass

167.131014166 g/mol

Heavy Atom Count

12

Other CAS

2792-42-9

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)-: INACTIVE

Dates

Modify: 2023-08-16

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